
Holmium edetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium edetate is a complex compound consisting of the rare earth element holmium and the chelating agent ethylenediaminetetraacetic acid (EDTA). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium edetate can be synthesized through a reaction between holmium salts (such as holmium chloride or holmium nitrate) and EDTA in an aqueous solution. The reaction typically involves dissolving the holmium salt in water, followed by the addition of EDTA under controlled pH conditions. The resulting complex is then purified through crystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity holmium salts and EDTA. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as ion exchange chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Holmium edetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce the complex.
Substitution: Substitution reactions can occur with other metal ions, leading to the formation of mixed-metal complexes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as mixed-metal complexes with other lanthanides or transition metals.
Scientific Research Applications
Holmium edetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrolysis.
Biology: this compound is employed in biological studies to investigate the role of holmium in biological systems and its potential therapeutic effects.
Medicine: The compound is used in medical imaging and radiotherapy, particularly in the treatment of certain types of cancer.
Industry: this compound is utilized in the manufacturing of high-performance materials, such as ceramics and alloys, due to its unique properties.
Mechanism of Action
The mechanism by which holmium edetate exerts its effects involves its ability to chelate metal ions, thereby influencing various biological and chemical processes. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules. The chelating properties of EDTA enhance the bioavailability and stability of holmium, making it effective in its applications.
Comparison with Similar Compounds
Holmium edetate is compared with other similar compounds, such as:
Erbium edetate: Similar in structure but with different biological and chemical properties.
Dysprosium edetate: Another lanthanide complex with distinct applications and reactivity.
Cobalt edetate: A transition metal complex with different coordination chemistry.
These compounds share similarities in their chelating properties but differ in their specific applications and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool in research and industry. Understanding its preparation, reactions, and applications can lead to further advancements in its use and potential new discoveries.
Properties
CAS No. |
14947-78-5 |
|---|---|
Molecular Formula |
C10H12HoN2O8- |
Molecular Weight |
453.14 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;holmium(3+) |
InChI |
InChI=1S/C10H16N2O8.Ho/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI Key |
JSBCKPJZIYMAPF-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


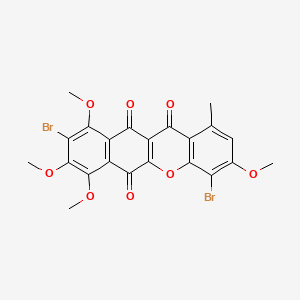
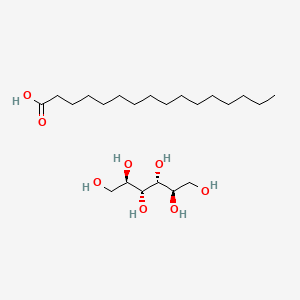


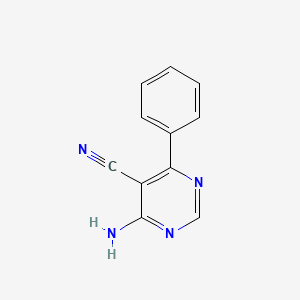
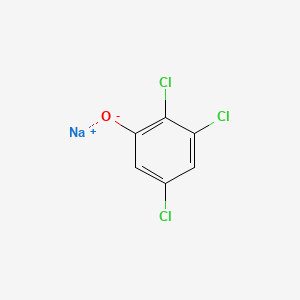
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
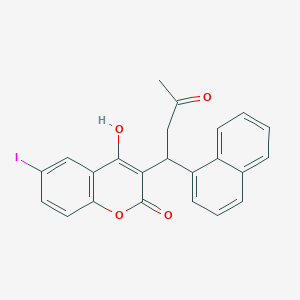
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)
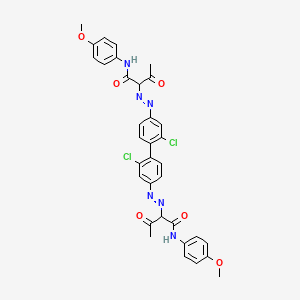
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
